molecular formula C8H13NO2 B15062412 N-(4-(hydroxymethyl)cyclopent-2-en-1-yl)acetamide

N-(4-(hydroxymethyl)cyclopent-2-en-1-yl)acetamide

Cat. No.: B15062412
M. Wt: 155.19 g/mol
InChI Key: JVSLVBYLHIRGJQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(hydroxymethyl)cyclopent-2-en-1-yl)acetamide involves several steps. One of the methods includes the hydrolysis of a silyl protecting group in a cyclopentene derivative under the action of ion-exchange resins or tetrabutylammonium fluoride . This is followed by ring opening with aqueous ethylamine, leading to the formation of amido alcohol . The protection of the hydroxyl group and subsequent epoxidation-fragmentation steps result in the formation of the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the synthesis methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

N-(4-(hydroxymethyl)cyclopent-2-en-1-yl)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions

Major Products

The major products formed from these reactions include cyclopentenone derivatives and various substituted cyclopentene compounds .

Scientific Research Applications

N-(4-(hydroxymethyl)cyclopent-2-en-1-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-(hydroxymethyl)cyclopent-2-en-1-yl)acetamide involves its conversion by cellular enzymes to active metabolites . These metabolites interact with molecular targets such as nucleic acids and proteins, leading to various biological effects. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(hydroxymethyl)cyclopent-2-en-1-yl)acetamide is unique due to its specific structure and the presence of both hydroxymethyl and acetamide functional groups. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in synthetic chemistry.

Properties

IUPAC Name

N-[4-(hydroxymethyl)cyclopent-2-en-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-6(11)9-8-3-2-7(4-8)5-10/h2-3,7-8,10H,4-5H2,1H3,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVSLVBYLHIRGJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CC(C=C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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